3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile is a chemical compound with the molecular formula C19H22NO2P It is characterized by the presence of a phosphanyl group attached to a propanenitrile backbone, along with two phenyl groups and two ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile typically involves the reaction of diphenylphosphine with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanyl group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphanyl compounds.
Wissenschaftliche Forschungsanwendungen
3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the nitrile group.
Diethylphosphite: Contains ethoxy groups but differs in the phosphorus oxidation state.
Diphenylphosphine: Lacks the ethoxy and nitrile groups.
Uniqueness
3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile is unique due to the combination of its phosphanyl, ethoxy, and nitrile groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
75417-03-7 |
---|---|
Molekularformel |
C19H24NO2P |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-[diethoxy(diphenyl)-λ5-phosphanyl]propanenitrile |
InChI |
InChI=1S/C19H24NO2P/c1-3-21-23(22-4-2,17-11-16-20,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,17H2,1-2H3 |
InChI-Schlüssel |
QQGBTSSWCAXYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(CCC#N)(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.